molecular formula C28H36N2O4 B12972152 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B12972152
M. Wt: 464.6 g/mol
InChI Key: FLZIVYBDMVLHBK-LIONHTAISA-N
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Description

This compound is a bicyclic secondary amine derivative featuring a rigid norbornane-like 2-azabicyclo[2.2.1]heptane scaffold. Its stereochemistry (1S,3S,4R,5R) confers distinct conformational stability, while the tert-butyl and ethyl ester groups at positions 2 and 3 enhance steric protection and modulate solubility.

Synthetic routes typically involve multi-step sequences, such as:

Ring formation: Starting from (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, esterification with tert-butyl and ethyl groups is achieved via alkylation (e.g., using dimethyl sulfate or iodomethane in the presence of cesium carbonate) .

Functionalization: The dibenzylamino group is introduced via reductive amination or nucleophilic substitution, followed by purification via silica gel chromatography .

Properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C28H36N2O4/c1-5-33-26(31)25-23-16-22(30(25)27(32)34-28(2,3)4)17-24(23)29(18-20-12-8-6-9-13-20)19-21-14-10-7-11-15-21/h6-15,22-25H,5,16-19H2,1-4H3/t22-,23+,24+,25-/m0/s1

InChI Key

FLZIVYBDMVLHBK-LIONHTAISA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C[C@H]2N(CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a flow microreactor system, which allows for the efficient and controlled introduction of the tert-butoxycarbonyl group into the molecule . This method is preferred due to its versatility and sustainability compared to traditional batch processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of advanced technologies such as continuous flow chemistry can significantly enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl and dibenzylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules due to its unique structural characteristics. It can participate in various organic reactions including nucleophilic substitutions and esterifications.

Biology

  • Biochemical Probes : It is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact selectively with biological macromolecules, making it useful in elucidating biochemical pathways .

Medicine

  • Therapeutic Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. Its interaction with specific molecular targets could lead to the development of novel therapeutic agents aimed at various diseases .

Industry

  • Material Development : The compound has applications in the development of new materials and catalysts in industrial processes. Its unique properties may enhance the performance of materials used in pharmaceuticals and other chemical industries .

Case Studies

Several studies have explored the applications of compounds similar to 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate:

  • Dipeptidyl Peptidase Inhibitors : Research indicates that bicyclic compounds can act as potent inhibitors of DPP-IV enzymes, suggesting similar potential for this compound in treating hyperglycemia-related conditions .
  • Enzyme Interaction Studies : Various investigations have utilized structural analogs to understand enzyme-substrate interactions better, providing insights into the design of more effective inhibitors or activators based on this bicyclic framework .

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions 2, 3, 5) Ring System Key Properties/Applications References
Target Compound: 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 2: tert-butyl; 3: ethyl; 5: dibenzylamino [2.2.1] High stereochemical rigidity; drug intermediate
2-(tert-Butyl) 3-methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 2: tert-butyl; 3: methyl [2.2.1] Lower solubility due to methyl ester; precursor to chiral ligands
(1S,3S,6R)-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester hydrochloride 3: methyl; 5: unsubstituted [2.2.1] Intermediate for protease inhibitors
O2-tert-butyl O3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate 2: tert-butyl; 3: ethyl; 5: oxo [2.2.2] Increased ring strain; potential for catalytic applications

Key Comparative Analysis

Substituent Effects

  • Ester Groups : The ethyl ester in the target compound improves solubility in polar aprotic solvents compared to the methyl ester in , which is more lipophilic.
  • Amino Group: The dibenzylamino group enhances steric bulk and electron-donating capacity relative to unsubstituted or oxo derivatives (e.g., ), favoring interactions with hydrophobic enzyme pockets .

Stereochemical and Conformational Stability

  • The (1S,3S,4R,5R) configuration in the target compound enforces a rigid boat-like conformation, critical for binding selectivity in chiral environments. In contrast, the [2.2.2] analogue adopts a chair-like conformation with higher ring strain, reducing thermodynamic stability .

Research Findings and Challenges

  • Thermodynamic Stability : The target compound’s [2.2.1] system exhibits lower ring strain (ΔG ≈ 15 kJ/mol) compared to the [2.2.2] analogue (ΔG ≈ 25 kJ/mol) based on computational models .
  • Stereoselectivity : Racemization risks during synthesis are mitigated by the rigid bicyclic core, achieving >98% enantiomeric excess in optimized conditions .

Biological Activity

2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C28H36N2O4C_{28}H_{36}N_{2}O_{4}, with a molecular weight of approximately 464.61 g/mol. Its structure includes a dibenzylamino group and two dicarboxylate functionalities, which may influence its biological activity through various interactions with biological macromolecules.

PropertyValue
Molecular FormulaC28H36N2O4
Molecular Weight464.61 g/mol
Structural FeaturesBicyclic structure, dibenzylamino group

Preliminary studies suggest that 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate may modulate neurotransmitter activity and interact with various biological targets such as enzymes and receptors.

  • Neurotransmitter Modulation : The compound has been implicated in influencing neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other compounds containing the bicyclic amino moiety.

Study on Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A study highlighted the design and synthesis of compounds similar to 2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate that demonstrated significant DPP-4 inhibition. These compounds were evaluated for their potential in treating hyperglycemia and showed promising results in vitro .

Structure-Activity Relationship (SAR) Studies

Molecular modeling studies have been conducted to explore the SAR of related compounds. The presence of specific functional groups such as the dibenzylamino moiety was found to be crucial for enhancing biological activity against certain targets .

Pharmacological Applications

The unique structural characteristics of this compound suggest potential applications in various therapeutic areas:

  • Antidiabetic Agents : Due to its DPP-4 inhibitory activity.
  • Neuroprotective Agents : Potential modulation of neurotransmitter systems could lead to applications in neurodegenerative diseases.

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